molecular formula C14H12O4 B3276348 2-Methoxy-5-phenoxybenzoic acid CAS No. 63987-24-6

2-Methoxy-5-phenoxybenzoic acid

Cat. No.: B3276348
CAS No.: 63987-24-6
M. Wt: 244.24 g/mol
InChI Key: LSZXJSFNSAHZIR-UHFFFAOYSA-N
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Description

2-Methoxy-5-phenoxybenzoic acid is an organic compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol It is a derivative of benzoic acid, characterized by the presence of methoxy and phenoxy groups attached to the benzene ring

Scientific Research Applications

2-Methoxy-5-phenoxybenzoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methoxy-5-phenoxybenzoic acid involves the Ullmann condensation reaction. This process typically requires refluxing a mixture of 2-halogenobenzoic acid with a phenol in a solvent such as amyl alcohol, in the presence of a copper catalyst and a base like potassium carbonate . The reaction conditions are crucial for the successful formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar methods but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield . This method involves mixing the reactants and subjecting them to microwave irradiation, which can significantly reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-phenoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The methoxy and phenoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-phenoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptor proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzoic acid
  • 5-Phenoxybenzoic acid
  • 2-Methoxy-4-phenoxybenzoic acid

Uniqueness

2-Methoxy-5-phenoxybenzoic acid is unique due to the specific positioning of the methoxy and phenoxy groups on the benzene ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

2-methoxy-5-phenoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13-8-7-11(9-12(13)14(15)16)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZXJSFNSAHZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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